molecular formula C10H12O2 B3349991 1-(2-(Methoxymethyl)phenyl)ethanone CAS No. 24807-47-4

1-(2-(Methoxymethyl)phenyl)ethanone

Cat. No.: B3349991
CAS No.: 24807-47-4
M. Wt: 164.2 g/mol
InChI Key: UUMBVASJMYOOFO-UHFFFAOYSA-N
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Description

1-(2-(Methoxymethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : One common synthetic route for 1-(2-(Methoxymethyl)phenyl)ethanone involves Friedel-Crafts acylation of a methoxymethyl-substituted benzene derivative with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically takes place in an inert solvent like dichloromethane at room temperature.

  • Industrial Production Methods: : Industrial production often scales up the Friedel-Crafts acylation process, utilizing batch reactors with enhanced stirring and temperature control to maintain reaction efficiency. The use of cost-effective and recyclable catalysts is also prioritized to improve the sustainability of the production process.

Chemical Reactions Analysis

  • Oxidation: : This compound can undergo oxidation reactions to form carboxylic acids or other oxygenated derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : 1-(2-(Methoxymethyl)phenyl)ethanone can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic ring allows for various substitution reactions, especially electrophilic aromatic substitutions, which can further modify the compound with different functional groups.

  • Common Reagents and Conditions: : Reagents like halogens, acids, and bases are frequently used under controlled conditions to achieve desired transformations, with solvents such as methanol or ethanol facilitating the reactions.

  • Major Products: : Depending on the reaction type, major products can include alcohols, carboxylic acids, and various substituted aromatics. These products are often further utilized in synthetic and medicinal chemistry.

Scientific Research Applications: : this compound is used extensively in chemical research as an intermediate for synthesizing more complex molecules. Its applications span:

  • Chemistry: : Used as a building block in organic synthesis and polymer chemistry.

  • Biology: : Investigated for its potential in biomolecular interactions and as a ligand in biochemical assays.

  • Medicine: : Explored for its pharmacological properties, particularly as a precursor in the synthesis of potential therapeutic agents.

  • Industry: : Utilized in the production of fragrances, flavoring agents, and specialty chemicals.

Mechanism of Action: : The effects of this compound are exerted through interactions with specific molecular targets and pathways. For instance, its aromatic structure allows it to engage in π-π interactions, which can influence its binding affinity with certain enzymes or receptors. The ketone functionality also renders it reactive in condensation reactions, forming Schiff bases or other biologically active derivatives.

Comparison with Similar Compounds

  • Similar Compounds: : 1-(2-Methoxyphenyl)ethanone, 1-(4-Methoxymethylphenyl)ethanone, and 1-(2-Ethoxymethylphenyl)ethanone.

  • Uniqueness: : The unique positioning of the methoxymethyl group in 1-(2-(Methoxymethyl)phenyl)ethanone enhances its reactivity and specificity in synthetic applications compared to similar compounds. Its versatile functional groups provide a broader scope for chemical modifications and applications.

Properties

IUPAC Name

1-[2-(methoxymethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMBVASJMYOOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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